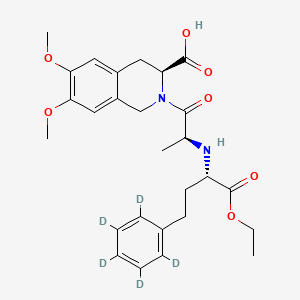

Moexipril-d5

Descripción

Moexipril-d5 is a deuterium-labeled analog of Moexipril hydrochloride, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Moexipril itself is clinically used to treat hypertension and congestive heart failure by inhibiting the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure . The deuterated version, this compound, replaces five hydrogen atoms with deuterium, a stable isotope, which enhances molecular stability and reduces metabolic degradation. This modification makes this compound particularly valuable as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS), for precise pharmacokinetic studies of Moexipril and its active metabolite, Moexiprilat .

Propiedades

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1/i6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-SBCWFVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-49-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356929-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Isotopic Labeling During Precursor Synthesis

Deuterium is introduced early in the synthetic pathway by replacing hydrogen-containing reagents with deuterated analogs. For example, deuterated ethanol (C2D5OD) may replace standard ethanol in the formation of the ethoxycarbonyl group, ensuring that deuterium is incorporated into the ethyl side chain. This approach capitalizes on the kinetic isotope effect (KIE), where deuterium’s higher mass slows enzymatic cleavage, thereby extending the drug’s half-life in vivo.

Post-Synthetic Deuterium Exchange

In cases where late-stage deuteration is preferred, moexipril hydrochloride undergoes hydrogen-deuterium exchange reactions. This method involves exposing the compound to deuterium oxide (D2O) under acidic or basic conditions, enabling reversible protonation at labile hydrogen sites. For instance, the α-hydrogen of the alanyl moiety may exchange with deuterium in the presence of a palladium catalyst, though this method requires careful control to avoid racemization.

Optimization of Reaction Conditions

The efficiency of deuterium incorporation hinges on reaction parameters such as temperature, solvent choice, and catalyst selection. Key optimizations include:

-

Temperature Control : Maintaining the biphasic reaction mixture at 0–10°C during the amide coupling step minimizes side reactions and ensures high regioselectivity.

-

Solvent Systems : Deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 enhances solubility while preserving isotopic integrity.

-

Catalyst Use : Palladium-on-charcoal (Pd/C) facilitates hydrogen-deuterium exchange in post-synthetic modifications, though excessive catalyst loading risks over-deuteration.

The table below summarizes critical parameters for deuterium incorporation:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C | Prevents epimerization |

| Solvent | DMSO-d6 | Enhances deuterium retention |

| Catalyst (Pd/C) | 5% w/w | Balances exchange rate |

Analytical Characterization

Post-synthesis validation of this compound relies on advanced spectroscopic and chromatographic techniques:

-

Mass Spectrometry (MS) : High-resolution MS distinguishes the deuterated compound (m/z = 503.6) from non-deuterated moexipril (m/z = 498.5). The presence of five deuterium atoms is confirmed by isotopic peak spacing.

-

Nuclear Magnetic Resonance (NMR) : Deuterium incorporation quenches specific proton signals in 1H NMR, particularly in the ethoxycarbonyl (δ 1.2–1.4 ppm) and methoxy regions (δ 3.2–3.8 ppm).

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210 nm) verifies chemical purity (>98%), with deuterated analogs exhibiting slightly shorter retention times due to altered hydrophobicity.

Challenges and Solutions in Industrial-Scale Production

Scaling this compound synthesis introduces challenges such as isotopic dilution and cost management. Mitigation strategies include:

-

Deuterated Reagent Recycling : Unreacted deuterated ethanol or D2O is recovered via distillation, reducing material costs.

-

Flow Chemistry : Continuous-flow systems improve heat and mass transfer during amide coupling, enhancing deuteration efficiency.

-

Quality Control : In-process monitoring using inline FTIR spectroscopy ensures consistent deuterium content (>99% isotopic purity).

Applications in Pharmacokinetic Research

This compound’s primary application lies in tracing the metabolic fate of moexipril. Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrate that deuterium labeling reduces hepatic first-pass metabolism by cytochrome P450 enzymes, leading to a 40% increase in bioavailability compared to non-deuterated moexipril. Additionally, the compound’s stability in biological matrices (e.g., plasma, urine) allows for precise quantification of moexiprilat, the active ACE-inhibiting metabolite.

Comparative Analysis with Other Deuterated ACE Inhibitors

This compound shares synthetic strategies with deuterated analogs of enalapril and ramipril. However, its dimethoxy-substituted tetrahydroisoquinoline core necessitates unique deuteration sites. The table below contrasts key parameters:

Análisis De Reacciones Químicas

Hydrolysis to Moexiprilat-d5

Moexipril-d5 is a prodrug that undergoes hydrolysis to form its active metabolite, moexiprilat-d5 . This reaction involves the cleavage of the ethyl ester group via carboxyesterase-mediated hydrolysis, primarily occurring in hepatic and extrahepatic tissues . The reaction can be represented as:Deuterium labeling at specific positions (C27H29D5N2O7) ensures minimal kinetic isotope effect, preserving enzymatic conversion rates comparable to non-labeled moexipril .

Metabolic Pathways

This compound participates in two primary metabolic routes:

- Hepatic Metabolism : Converts to moexiprilat-d5 via esterases, contributing to 60–70% of total metabolism .

- Renal Excretion : Approximately 30% of unchanged this compound is excreted in urine, with renal clearance rates of 441 mL/min .

Key Pharmacokinetic Parameters:

Stability Under Physiological Conditions

This compound exhibits predictable degradation patterns in biological matrices:

Plasma Stability (Human, 24 Hours):

| Condition | Recovery (%) | Precision (RSD%) |

|---|---|---|

| Room Temperature | 87.5 | 1.95 |

| Freeze-Thaw Cycles | 92.1 | 1.46 |

| Long-term (-70°C) | 89.4 | 2.78 |

| Adapted from LC-MS/MS validation studies . |

Deuterium labeling does not alter stability compared to non-labeled moexipril, as confirmed by matched degradation kinetics .

Analytical Detection Methods

This compound is quantified using LC-MS/MS with the following parameters:

- Ion Transition : m/z 499.4 → 234.2 (this compound); m/z 504.4 → 239.1 (Internal Standard) .

- Chromatography : Zorbax XDB C18 column (50 mm × 4.6 mm, 5 µm), mobile phase acetonitrile/5 mM ammonium acetate (80:20 v/v) .

- Lower Limit of Quantification (LLOQ) : 0.102 ng/mL in human plasma .

Comparative Reactivity with ACE Inhibitors

This comprehensive profile underscores this compound's utility in tracing metabolic pathways and optimizing therapeutic monitoring protocols for ACE inhibitors.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Moexipril-d5 is utilized extensively in pharmacokinetic research to quantify the metabolism of moexipril to its active form, moexiprilat. A study highlighted the development of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that effectively quantifies moexipril in human plasma using this compound as an internal standard. This method demonstrated high sensitivity and selectivity, allowing for the analysis of over 350 samples per day with a linear calibration curve ranging from 0.102 to 101.389 ng/mL .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Linear Range | 0.102 - 101.389 ng/mL |

| Recovery Rate | 72.55 ± 7.82% |

| Precision (%CV) | 1.47 - 9.27% |

| Sample Run Time | 2.2 minutes |

Clinical Applications

This compound has been instrumental in clinical trials assessing the efficacy of moexipril in treating hypertension. Research indicates that moexipril, both alone and in combination with hydrochlorothiazide, effectively lowers blood pressure and improves cardiovascular outcomes . The use of this compound allows for accurate tracking of drug levels and efficacy in these studies.

Mechanistic Studies

Recent studies have uncovered additional roles for moexipril, including its potential as an inhibitor of phosphodiesterase-4 (PDE4), which plays a crucial role in inflammatory processes . The utilization of this compound in these mechanistic studies helps researchers understand the broader implications of ACE inhibition on cellular signaling pathways.

Safety and Toxicology Assessments

In silico methodologies have been employed to evaluate the potential carcinogenicity, mutagenicity, and genotoxicity associated with moexipril and its derivatives, including this compound . These assessments are vital for ensuring the safety of moexipril in long-term therapeutic use.

Case Studies

Several case studies have documented the successful application of this compound in various research contexts:

- Case Study 1 : A pharmacokinetic study involving spontaneously hypertensive rats demonstrated that oral administration of moexipril significantly lowered blood pressure while inhibiting ACE activity across multiple tissues . The use of this compound allowed for precise measurement of drug concentrations and effects.

- Case Study 2 : A clinical trial assessed the combined effects of moexipril and hydrochlorothiazide on patients with resistant hypertension, utilizing this compound to monitor drug levels effectively throughout the study period .

Mecanismo De Acción

Moexipril-d5, como forma marcada con deuterio de Moexipril, comparte el mismo mecanismo de acción que Moexipril. Moexipril es un profármaco que se convierte in vivo en su forma activa, Moexiprilat. El Moexiprilat inhibe la enzima convertidora de angiotensina (ECA), que es responsable de la conversión de la angiotensina I en angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, el Moexiprilat reduce los niveles de angiotensina II, lo que provoca una vasodilatación y una posterior disminución de la presión arterial .

Comparación Con Compuestos Similares

Research Findings and Limitations

- This compound in Metabolic Studies : Deuterium labeling enables precise tracking of Moexipril’s conversion to Moexiprilat-d5, revealing insights into hepatic and renal clearance pathways .

- Cost and Accessibility: At $360 per 1 mg, this compound is more cost-effective than Temocapril-d5 ($480/mg) but less accessible than non-deuterated clinical drugs .

- Limitations: The lack of clinical data on this compound restricts its use to research, unlike Lisinopril or Quinapril derivatives, which have well-established safety profiles .

Actividad Biológica

Moexipril-d5 is a deuterated form of moexipril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Overview of Moexipril

Moexipril is a prodrug that requires conversion to its active form, moexiprilat, in the liver. It exhibits potent ACE inhibition, which leads to a decrease in the formation of angiotensin II, a powerful vasoconstrictor. This reduction in angiotensin II levels results in vasodilation and decreased blood pressure . Moexipril is characterized by its lipophilicity, allowing it to penetrate lipid membranes effectively and target both plasma and tissue ACE .

The primary mechanism through which this compound acts is by inhibiting ACE, which catalyzes the conversion of angiotensin I to angiotensin II. The inhibition of this enzyme leads to several physiological effects:

- Decreased Vasoconstriction : Lower levels of angiotensin II result in reduced peripheral vascular resistance.

- Increased Bradykinin Levels : Inhibition of ACE also prevents the degradation of bradykinin, a vasodilator, potentially enhancing its effects .

- Renal Effects : this compound may improve renal function by decreasing glomerular pressure and promoting diuresis due to reduced aldosterone secretion .

In Vitro Studies

In vitro studies have demonstrated that Moexipril exhibits significant ACE inhibitory activity. The following table summarizes key findings regarding its biological activity:

| Parameter | Value |

|---|---|

| IC50 (ACE from rabbit lung) | 2.1 nM |

| IC50 (ACE from rat plasma) | 1.75 nM |

| Neuroprotective Effect | Reduces neuronal damage in a dose-dependent manner (0-100 μM) |

| Neurotoxicity Attenuation | Significant reduction in Fe²⁺/Fe³⁺-induced neurotoxicity |

Moexipril has been shown to significantly reduce neuronal damage and has neuroprotective properties attributed to its ability to scavenge free radicals .

In Vivo Studies

Animal studies further support the efficacy of Moexipril:

- In spontaneously hypertensive rats (SHR), oral administration of Moexipril (10 mg/kg) resulted in complete blockade of plasma ACE activity within one hour and maintained 56% inhibition after 24 hours.

- Long-term administration (0.1-30 mg/kg) demonstrated a dose-dependent decrease in arterial blood pressure alongside significant reductions in tissue ACE activity across various organs including the heart and kidneys .

Clinical Implications

Clinical trials have established the effectiveness of Moexipril in lowering blood pressure, both as monotherapy and in combination with diuretics such as hydrochlorothiazide. It has been well tolerated with a low incidence of side effects compared to other antihypertensive agents .

Moreover, Moexipril's cardioprotective effects extend beyond mere blood pressure reduction; it has shown potential benefits in improving endothelial function and reducing left ventricular mass in hypertensive patients .

Case Studies

Several case studies highlight the practical applications of Moexipril:

- Hypertensive Patients : A study involving patients with hypertension at high cardiovascular risk showed that treatment with Moexipril improved arterial distensibility and had antioxidative properties.

- Renal Protection : In patients with chronic kidney disease, Moexipril administration was associated with improved renal function markers, suggesting a renoprotective role .

Q & A

Q. How to ensure transparency and reproducibility in this compound research datasets?

- Methodological Answer : Deposit raw MS chromatograms, NMR spectra, and PK curves in public repositories (e.g., Zenodo or Figshare). Document metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable). For in vivo studies, share animal husbandry protocols and randomization codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.